molecular formula C16H15FN2O3 B4922833 METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE

METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE

Cat. No.: B4922833
M. Wt: 302.30 g/mol
InChI Key: ROZMSPLQZSSGSS-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-fluoroanilino)carbonyl]amino}-4-methylbenzoate is an organic compound with the molecular formula C15H12FNO3 It is a derivative of benzoic acid and contains a fluorinated aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-fluoroanilino)carbonyl]amino}-4-methylbenzoate typically involves the reaction of 4-fluoroaniline with methyl 3-amino-4-methylbenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-fluoroanilino)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 3-{[(4-fluoroanilino)carbonyl]amino}-4-methylbenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: A precursor in the synthesis of the target compound.

    4-Fluoroaniline: Another precursor used in the synthesis.

    Methyl 3-{[(4-chloroanilino)carbonyl]amino}-4-methylbenzoate: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

Methyl 3-{[(4-fluoroanilino)carbonyl]amino}-4-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for various applications .

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)carbamoylamino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-10-3-4-11(15(20)22-2)9-14(10)19-16(21)18-13-7-5-12(17)6-8-13/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZMSPLQZSSGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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